molecular formula C9H10N2O B2565956 2,3-dihydro-1H-isoindole-4-carboxamide CAS No. 1893597-58-4

2,3-dihydro-1H-isoindole-4-carboxamide

Cat. No. B2565956
CAS RN: 1893597-58-4
M. Wt: 162.192
InChI Key: YJVCCJZBQCWNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-isoindole-4-carboxamide is a chemical compound used in scientific research for its various biochemical and physiological effects. It is synthesized using different methods and has been studied for its mechanism of action and potential applications in the field of medicine and biology.

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which include 2,3-dihydro-1H-isoindole-4-carboxamide, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives a valuable resource for developing new therapeutic possibilities .

Fluorophores for Lipid Droplet Imaging

A series of 1H-isoindole derivatives, including 2,3-dihydro-1H-isoindole-4-carboxamide, have been synthesized for use as fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells with bright fluorescence, low cytotoxicity, and better photostability than commercially available lipid droplet-specific dyes .

Anti-HIV Activity

Certain derivatives of 2,3-dihydro-1H-isoindole-4-carboxamide have been synthesized and screened for their anti-HIV activity . These compounds have shown potential in inhibiting HIV-1 and HIV-2 strains replication in acutely infected cells .

Antiviral Activity

Some 1H-isoindole derivatives have been prepared and reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Cancer Therapy

The compound 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118) is a potent, orally available, and highly selective PARP-1 inhibitor for cancer therapy .

COX Enzyme Affinity

The introduction of a nitrogen atom into the N-methylphthalimide ligand of 1H-Isoindole-1,3(2H)-dione derivatives increases the lipophilicity and affinity for many amino acids of the COX enzyme in both isoforms . This could potentially enhance the therapeutic efficacy of these compounds.

properties

IUPAC Name

2,3-dihydro-1H-isoindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-11-5-8(6)7/h1-3,11H,4-5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVCCJZBQCWNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-isoindole-4-carboxamide

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